molecular formula C18H18BrN7O B2506097 5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide CAS No. 2310128-91-5

5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide

Cat. No.: B2506097
CAS No.: 2310128-91-5
M. Wt: 428.294
InChI Key: NTPPDKDWQDOFRG-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a novel chemical entity designed for preclinical research and drug discovery. This compound features a complex molecular architecture that incorporates a triazolopyridazine core, a structure known to be of significant interest in medicinal chemistry. While the specific biological profile of this bromo-substituted analog is under investigation, its close structural relative, which features a pyrimidineamine group in place of the bromonicotinamide, provides a context for its potential research applications . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold have demonstrated substantial potential in pharmaceutical research, particularly as potent and selective enzyme inhibitors . For instance, related triazolo-fused heterocycles have been developed into orally active inhibitors for metabolic diseases like type 2 diabetes, showcasing the scaffold's capability to engage biological targets with high affinity . Furthermore, structurally similar triazolone compounds are being actively explored in oncology research for their ability to inhibit specific molecular targets, such as Nicotinamide N-Methyltransferase (NNMT), and have shown promising efficacy in reducing tumor burden in preclinical models . The presence of the azetidine ring and the N-methyl amide functionality in this molecule suggests it is a sophisticated tool for researchers probing complex biological pathways, including those relevant to oncology and metabolic disorders. This product is intended for use by qualified scientists in laboratory settings only.

Properties

IUPAC Name

5-bromo-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPPDKDWQDOFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple pharmacophores. The inclusion of a bromine atom and a triazole ring suggests potential for significant biological interactions. The key structural components include:

  • Bromine atom : Often associated with increased lipophilicity and biological activity.
  • Triazole ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
  • Azetidine moiety : May contribute to the compound's ability to interact with biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₁H₁₄BrN₅O
Molecular Weight304.17 g/mol
CAS Number2310128-91-5
Melting PointNot specified in available literature
SolubilityNot specified in available literature

Antimicrobial Activity

Research has indicated that compounds with triazole rings exhibit notable antimicrobial properties. A study focusing on related triazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, the structural similarities suggest potential efficacy.

Anticancer Properties

Brominated compounds have been extensively studied for their anticancer properties. The presence of the bromine atom in this compound may enhance its ability to inhibit cancer cell proliferation. Investigations into similar compounds have shown that they can effectively target various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Kinase Inhibition

Given the structural characteristics of this compound, it is plausible that it may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their ability to disrupt signaling pathways involved in cell growth and division. Previous studies have highlighted the importance of similar triazole-containing compounds as selective kinase inhibitors .

Case Studies

  • Antibacterial Activity : A comprehensive review on imidazole derivatives indicated that modifications similar to those present in this compound could lead to enhanced antibacterial efficacy against resistant strains .
  • Anticancer Potential : A study on brominated triazoles revealed their effectiveness in inhibiting tumor growth in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Kinase InhibitionPotential inhibition of cancer-related kinases

Scientific Research Applications

Overview

5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide is a compound of significant interest in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • c-Met Kinase Inhibition : This compound class has shown promising inhibitory activity against the c-Met kinase, which is implicated in various cancers. For instance, derivatives have been tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), demonstrating significant cytotoxicity with IC₅₀ values in the low micromolar range .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways that promote tumor growth and metastasis. The compound's ability to interfere with kinase activity is crucial for its anticancer effects .

In Vitro Studies

Table 1 summarizes the cytotoxicity and kinase inhibitory activities of compounds related to this compound:

CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results indicate that compounds within this class can effectively inhibit cell proliferation in various cancer types .

Bromodomain Inhibition

The compound's structure suggests potential interactions with bromodomains, which are emerging targets in drug discovery for their role in regulating gene expression through chromatin remodeling. Research has indicated that related triazolo derivatives can act as inhibitors of bromodomains such as BRD4 and CREBBP, which are involved in oncogenic processes .

Case Study 1: Anticancer Activity

A study focusing on a series of triazolo-pyridazine derivatives demonstrated that specific modifications led to enhanced potency against c-Met overexpressed cell lines. The most effective derivatives exhibited IC₅₀ values comparable to established drugs like Foretinib .

Case Study 2: Bromodomain Interactions

Another investigation into substituted triazolo derivatives revealed their capability to selectively inhibit bromodomains outside the BET family. These findings suggest that compounds like this compound could serve as valuable scaffolds for developing selective inhibitors targeting multiple bromodomain-containing proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and their implications:

Compound Name Core Structure Substituents/Linkers Key Functional Groups Molecular Weight (g/mol) pKa (Predicted)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl (triazole), Azetidin-3-yl linker 5-Bromo-nicotinamide, N-methyl ~380 (estimated) Not reported
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide [1,2,4]triazolo[4,3-b]pyridazine Methyl (triazole), Phenyl linker 5-Bromo-furamide 369.22 Not reported
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide [1,2,4]triazolo[4,3-a]pyridine Ethyl (triazole), Direct pyridine linkage 5-Bromo-nicotinamide 346.18 8.75
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine Methyl (triazole), Phenyl linker Acetamide 322.34 Not reported
Key Observations:

Core Structure: The target compound’s triazolo[4,3-b]pyridazine core (vs. The azetidine linker in the target compound replaces bulkier phenyl/pyridinyl linkers (e.g., ), which may improve membrane permeability.

Substituents :

  • Cyclopropyl (target) vs. methyl/ethyl (others): Cyclopropyl’s rigidity and moderate lipophilicity may enhance target binding vs. methyl (simpler) or ethyl (more flexible).
  • Bromo-nicotinamide (target, ) vs. bromo-furamide (): Nicotinamide’s pyridine ring supports hydrogen bonding, whereas furamide’s oxygen may alter electron distribution.

The pKa of the ethyl-triazolo compound (8.75) suggests moderate basicity, while the target’s unmeasured pKa may vary due to the azetidine’s amine group.

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